Home > Products > Screening Compounds P117867 > N1-Methyl pantoprazole
N1-Methyl pantoprazole - 624742-53-6

N1-Methyl pantoprazole

Catalog Number: EVT-1168565
CAS Number: 624742-53-6
Molecular Formula: C17H17F2N3O4S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Proton pump inhibitors (PPIs) are a class of drugs widely used to treat conditions involving excessive stomach acid production, such as gastroesophageal reflux disease (GERD). Among these, pantoprazole has emerged as a significant therapeutic agent due to its selective inhibition of the (H+,K+)-ATPase enzyme, which is crucial for acid secretion in gastric parietal cells. The development and selection of pantoprazole as a clinical candidate were driven by the need for a drug with high potency and stability, minimizing interactions with other thiol groups in the body1.

Applications in Various Fields

Gastroenterology

Pantoprazole's primary application is in the field of gastroenterology, where it is used to treat conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome. Its precise and predictable profile of activity, characterized by linear kinetics and high bioavailability, makes it a reliable choice for managing acid-related disorders. The drug's pharmacokinetic properties ensure that a standard dose can be administered with confidence across different patient subgroups, including the elderly and those with renal impairment2.

Pharmacology

In pharmacology, pantoprazole serves as an example of drug design that balances potency with selectivity. The drug's development process highlighted the importance of chemical stability in drug efficacy and safety. Pantoprazole's predictable pharmacokinetic profile is a result of extensive studies, which have demonstrated no significant drug interactions, making it a valuable case study for drug development and interaction research2.

Clinical Research

Pantoprazole has been the subject of numerous clinical studies due to its status as a candidate drug undergoing phase III clinical trials. These studies have provided insights into the drug's efficacy and safety profile, contributing to the broader understanding of PPIs in clinical practice. The selection of pantoprazole for these trials was based on its combination of high potency and increased stability compared to other PPIs, such as omeprazole and lansoprazole1.

Source and Classification

N1-Methyl pantoprazole is synthesized from pantoprazole, which itself is derived from benzimidazole. Pantoprazole is classified under the category of substituted benzimidazoles and functions by inhibiting the proton pump in gastric parietal cells, thereby reducing gastric acid secretion. The specific methylation at the N1 position enhances its stability and potentially modifies its bioavailability and efficacy in clinical applications.

Synthesis Analysis

The synthesis of N1-methyl pantoprazole can be achieved through several methods, primarily involving the methylation of pantoprazole. One common approach is the use of methyl iodide as a methylating agent. The process typically follows these steps:

  1. Preparation of Reaction Mixture: A solution containing pantoprazole is prepared in a suitable organic solvent, such as dichloromethane.
  2. Methylation Reaction: Methyl iodide is added to the reaction mixture, and the mixture is refluxed for several hours (typically 3 hours).
  3. Monitoring Progress: The reaction progress is monitored using thin-layer chromatography.
  4. Isolation: After completion, the mixture is cooled, filtered, and concentrated under reduced pressure to obtain N1-methyl pantoprazole.

The reaction parameters such as temperature, time, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of N1-methyl pantoprazole can be represented by its chemical formula C17H19F2N3O3SC_{17}H_{19}F_{2}N_{3}O_{3}S. The structure features:

  • A benzimidazole core
  • A pyridine ring with a methyl group at the N1 position
  • A sulfinyl group which enhances its proton pump inhibitory activity

The presence of fluorine atoms contributes to its lipophilicity, which may affect absorption characteristics. The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its interactions with biological targets.

Chemical Reactions Analysis

N1-methyl pantoprazole undergoes various chemical reactions that are important for its functionality:

  • Methylation Reactions: The introduction of the methyl group at the N1 position can influence the compound's reactivity and interaction with enzymes.
  • Oxidation Reactions: Under certain conditions, N1-methyl pantoprazole may oxidize to form sulfoxides or sulfones, which can impact its pharmacokinetics.
  • Degradation Pathways: The stability of N1-methyl pantoprazole can vary with pH levels; it may degrade more rapidly in acidic environments.

These reactions are essential for understanding both the therapeutic efficacy and potential side effects associated with this compound.

Mechanism of Action

N1-methyl pantoprazole functions by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system (the proton pump) located in the gastric parietal cells. This mechanism involves:

  1. Protonation: In acidic environments, the drug becomes protonated.
  2. Formation of Active Sulfenamide: The protonated form interacts with cysteine residues on the proton pump, leading to the formation of a covalent bond.
  3. Inhibition of Acid Secretion: This action effectively blocks gastric acid secretion for an extended period.

Studies have shown that modifications at the N1 position can enhance binding affinity and prolong action compared to non-methylated analogs.

Physical and Chemical Properties Analysis

N1-methyl pantoprazole exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and dichloromethane but has limited solubility in water.
  • Stability: The compound shows stability under neutral pH conditions but may degrade under acidic or basic conditions.
  • Melting Point: Typical melting point ranges around 130-140 °C depending on purity.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

N1-methyl pantoprazole has several scientific applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new proton pump inhibitors with improved efficacy or reduced side effects.
  • Research Tool: It can be used in studies aimed at understanding gastric acid secretion mechanisms or drug interactions within gastrointestinal physiology.
  • Clinical Use: As a medication, it aids in managing conditions like peptic ulcers and gastroesophageal reflux disease by effectively controlling stomach acidity.
Introduction to N1-Methyl Pantoprazole

Chemical Identity and Structural Characterization

Molecular Structure and Isomeric Variations

N1-Methyl pantoprazole (systematic name: 5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methyl-1H-benzimidazole) possesses the molecular formula $C{17}H{17}F2N3O_4S$ and a molecular weight of 397.40 g/mol [1]. Its core structure retains the proton pump inhibitor pharmacophore—a substituted pyridine ring linked via methylsulfinyl bridge to a benzimidazole moiety—with methylation occurring specifically at the N1 nitrogen of the benzimidazole system. This methylation eliminates the acidic proton essential for proton pump inhibition, fundamentally altering pharmacological activity [2].

Table 1: Molecular Characterization of N1-Methyl Pantoprazole

PropertySpecification
Molecular Formula$C{17}H{17}F2N3O_4S$
Molecular Weight397.40 g/mol
CAS Registry Number21032391 (PubChem CID)
Key Structural FeaturesMethyl group at benzimidazole N1 position; Sulfoxide bridge; Difluoromethoxy substituent at C5 benzimidazole; Dimethoxypyridine ring

Isomeric variations arise from the potential for methylation at either the N1 or N3 position of the benzimidazole ring. The pharmacopeia-designated "Related Compound E" (RC E) comprises a mixture of N1 and N3 methylated isomers, though N1-methylation predominates under typical synthesis conditions. This isomerism presents analytical challenges due to nearly identical chromatographic behavior and spectral properties, requiring advanced separation techniques for resolution [2] [5]. Crystallographic studies indicate the methyl group introduces steric constraints that subtly distort the benzimidazole ring conformation compared to pantoprazole, potentially influencing molecular packing in solid states and solution-phase reactivity [2].

Physicochemical Properties

The physicochemical profile of N1-methyl pantoprazole exhibits both similarities and critical distinctions from pantoprazole:

  • Solubility: Demonstrates moderate solubility in chlorinated solvents (dichloromethane: ~25 mg/mL) and lower alcohols (methanol: ~15 mg/mL), but limited aqueous solubility (<0.1 mg/mL) across physiological pH ranges. Unlike pantoprazole, it does not form water-soluble salts due to the absence of ionizable protons in the benzimidazole ring [6].
  • Stability: Exhibits pH-dependent degradation kinetics, with maximum stability observed in alkaline conditions (pH >9). Significant decomposition occurs in mildly acidic to neutral environments (pH 5-8), where radical cation formation initiates dimerization pathways. This contrasts with pantoprazole's acid sensitivity and underscores different degradation mechanisms [2] [6].
  • Crystallinity: Isolation typically yields amorphous solids, though crystalline forms can be obtained through controlled crystallization from ethanol-water mixtures. Patent literature describes crystalline solvates exhibiting distinct X-ray diffraction patterns (characteristic peaks at 2θ = 6.8°, 13.7°, 20.3°) and melting points ranging from 128-132°C [6]. Hygroscopicity is minimal compared to pantoprazole sodium sesquihydrate [6].

Table 2: Physicochemical Properties of N1-Methyl Pantoprazole

PropertyConditionsValue/RangeComparison to Pantoprazole
Aqueous SolubilitypH 7.0, 25°C<0.1 mg/mLLower (Pantoprazole: ~0.4 mg/mL)
Partition Coefficient (log P)n-Octanol/water2.8Higher (Pantoprazole: 1.2)
Thermal StabilitySolid state, 25°CDecomposition >150°CSimilar
pH StabilitypH 5.0, 25°Ct₉₀ ~8 hoursMore stable than pantoprazole
Crystalline FormsEthanol-water crystallizationNeedle-like crystalsDifferent morphology

Role as a Metabolite or Impurity in Pantoprazole Synthesis

N1-Methyl pantoprazole emerges through distinct pathways in synthetic and biological contexts:

Synthetic Impurity Formation: During pantoprazole synthesis, N1-methyl pantoprazole forms primarily via Eschweiler-Clarke methylation when trace formaldehyde (present in methanol solvents) reacts with pantoprazole under oxidative conditions. The proposed mechanism involves:

  • Oxidation of methanol to formaldehyde by sodium hypochlorite oxidant
  • Formation of iminium intermediate with pantoprazole's benzimidazole nitrogen
  • Reduction to methylated product by formic acid/formate [2].

This impurity demonstrates pH-dependent formation kinetics, with maximum yields (~0.8% w/w) observed at pH 7.5 during extraction steps where pantoprazole free base is exposed to organic solvents containing formaldehyde contaminants. The electron-donating difluoromethoxy group at C5 enhances susceptibility to electrophilic methylation compared to other proton pump inhibitors lacking this substituent [2] [4]. Process optimizations minimize formation by replacing methanol with alternative solvents (e.g., dichloromethane) and implementing strict formaldehyde controls in reagent specifications [4] [6].

Metabolic Pathway: In vivo, N1-methyl pantoprazole constitutes a minor hepatic metabolite via CYP450-mediated oxidation, accounting for <2% of total pantoprazole metabolites. Unlike the major metabolic route (demethylation via CYP2C19), methylation occurs through non-enzymatic interactions with endogenous formaldehyde or enzymatic action of N-methyltransferases. Pharmacogenetic variations in CYP2C19 (ultrarapid, extensive, intermediate, or poor metabolizer phenotypes) do not significantly influence N1-methyl pantoprazole formation, distinguishing its metabolic pathway from primary pantoprazole clearance mechanisms [5]. Detection in plasma occurs at trace levels (ng/mL range) with rapid elimination kinetics (t₁/₂ ~1.8 hours) [5].

Significance in Pharmaceutical Chemistry and Regulatory Contexts

N1-Methyl pantoprazole holds critical importance in pharmaceutical quality control and regulatory compliance:

Analytical Monitoring Requirements: Recognized as "Related Compound E" (RC E) in pharmacopeial standards, it is subject to strict limits (typically ≤0.15% w/w) in pantoprazole API. United States Pharmacopeia (USP) chromatographic methods employ relative retention time (RRT ~1.3 vs. pantoprazole) and UV response factors for quantification [2] [5]. The absence of a Chemical Abstracts Service (CAS) registry number complicates reference standard characterization, necessitating comprehensive spectroscopic validation (1H NMR, 13C NMR, IR, MS) for laboratory-synthesized standards when pharmacopeial reference materials are unavailable [2]. Regulatory submissions require validated stability-indicating methods capable of resolving N1-methyl pantoprazole from pantoprazole and other structurally similar impurities, often employing reversed-phase HPLC with UV detection at 290 nm [5].

Process Chemistry Implications: Its formation mechanism informs process optimization strategies in API manufacturing:

  • Oxidation Step Control: Replacing sodium hypochlorite with hydrogen peroxide/peracid oxidants reduces formaldehyde generation [6].
  • pH Management: Maintaining pH >9 during extraction minimizes impurity formation [2] [6].
  • Solvent Selection: Avoiding methanol-containing solvent systems prevents formaldehyde introduction [4] [6].Patent literature documents these control measures to reduce RC E levels below ICH Q3A qualification thresholds [4] [6].

Stability Assessment Role: As a stability-indicating impurity, N1-methyl pantoprazole levels increase under accelerated storage conditions (40°C/75% RH), serving as a chemical marker for improper storage or packaging defects. Unlike degradation products arising from sulfoxide reduction or pyridine hydrolysis, its presence primarily indicates formaldehyde exposure rather than intrinsic instability of pantoprazole [2] [5].

Table 3: Regulatory Status and Control Strategies for N1-Methyl Pantoprazole

AspectSpecificationPharmaceutical Significance
Pharmacopeial DesignationRelated Compound E (RC E)Required monitoring in release testing
Identification Threshold0.10%Confirmed by co-chromatography or MS
Qualification Threshold0.15%Toxicological assessment required above this level
Reporting Threshold0.05%Must appear on Certificate of Analysis
Primary Control StrategyFormaldehyde control in solvents; pH optimization during synthesisPrevents formation during manufacturing
Analytical MethodsHPLC RRT 1.3; UV-Vis detection at 290 nmStability-indicating method validation required

Properties

CAS Number

624742-53-6

Product Name

N1-Methyl pantoprazole

IUPAC Name

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

Molecular Formula

C17H17F2N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3

InChI Key

NQWYXCHABHQOMJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Synonyms

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl_x000B_-1H-benzimidazole; USP Pantoprazole Related Compounds D & F

Canonical SMILES

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.